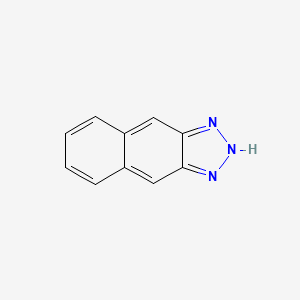

1H-Naphtho(2,3-d)triazole

Descripción general

Descripción

Synthesis Analysis

The synthesis of 1H-Naphtho(2,3-d)triazole derivatives often involves cycloaddition reactions. One notable method is a one-pot three-component [2+3] cycloaddition that enables the synthesis of 1-alkyl and 2-alkyl substituted naphthotriazoles in good purity and yield (Zhang & Chang, 2009). Another approach involves metal-free domino [3+2] cycloaddition to construct naphthotriazole dione derivatives, highlighting the efficiency and eco-friendly nature of this synthesis route (Chen et al., 2015).

Molecular Structure Analysis

The molecular structure of 1H-Naphtho(2,3-d)triazole derivatives is characterized by the presence of a triazole ring fused to a naphthalene system. This fusion results in unique heterocyclic scaffolds that exhibit interesting chemical and biological properties. The spatial structure of some derivatives, such as oxime derivatives, has been determined using X-ray analysis, revealing insights into their complex formation and interaction capabilities (Gornostaev et al., 2017).

Chemical Reactions and Properties

1H-Naphtho(2,3-d)triazole derivatives participate in various chemical reactions, reflecting their reactivity and potential for further functionalization. For instance, the oxime derivatives of naphthotriazole diones can undergo acylation to produce a series of compounds, demonstrating the versatility of these heterocycles in organic synthesis and their potential for generating novel compounds with enhanced properties (Gornostaev et al., 2017).

Aplicaciones Científicas De Investigación

Synthesis Methods

1H-Naphtho(2,3-d)triazole and its derivatives are synthesized through various methods, offering unique heterocyclic scaffolds that exhibit interesting chemical and biological properties. For instance, a one-pot three-component [2+3] cycloaddition has been developed for the synthesis of 1-alkyl 1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione and 2-alkyl 2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione (Zhang & Chang, 2009). Another method involves the synthesis of 1,3-dimethyl-1,2,3-triazolium derivatives via a new safe and easy route, showing significant anticancer activities (Shrestha & Chang, 2013).

Supramolecular Interactions

1H-1,2,3-Triazoles, including 1H-Naphtho(2,3-d)triazole, are noted for their supramolecular interactions. These interactions enable applications in supramolecular and coordination chemistry. The nitrogen-rich triazole features a highly polarized carbon atom, allowing complexation of anions through hydrogen and halogen bonding (Schulze & Schubert, 2014).

Cytotoxicity and Anticancer Activity

Several studies have explored the cytotoxic and anticancer properties of 1H-Naphtho(2,3-d)triazole derivatives. For example, 1H-1,2,3-Triazol-1-ylmethyl-2,3-dihydronaphtho[1,2-b]furan-4,5-diones demonstrated superior cytotoxic activity against cancer cell lines (Chipoline et al., 2018). Similarly, the oxime derivatives of 1-R-1H-Naphtho[2,3-d][1,2,3]triazole-4,9-dione 2-oxides showed high cytotoxic potency against human colon and breast adenocarcinoma cell lines (Gornostaev et al., 2017).

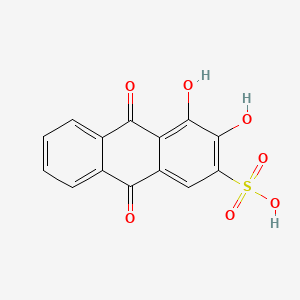

Antibacterial Activity

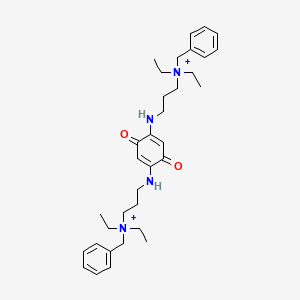

1H-Naphtho(2,3-d)triazole derivatives also exhibit antibacterial properties. A novel class of antibacterial cationic anthraquinone analogs based on naphtho[2,3-d]triazoles has been developed, with some compounds showing high potency against pathogens including methicillin-resistant Staphylococcus aureus (MRSA) (Zhang et al., 2011).

Solar Cell Applications

In the field of renewable energy, conjugated copolymers based on naphtho[1,2-c:5,6-c]bis(2-octyl-[1,2,3]triazole) have been synthesized for use in polymer solar cells, demonstrating high power conversion efficiency (Dong et al., 2013).

Environmental Considerations

An environmentally friendly method using water as a solvent has been developed for the synthesis of bioactive 1-alkyl-1H-naphtho[2,3-d][1,2,3]triazole-4,9-diones, highlighting the importance of green chemistry in the synthesis of these compounds (Zhang, Shrestha & Chang, 2014).

Safety And Hazards

Propiedades

IUPAC Name |

2H-benzo[f]benzotriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3/c1-2-4-8-6-10-9(11-13-12-10)5-7(8)3-1/h1-6H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSFXVRRBGNORBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC3=NNN=C3C=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40181403 | |

| Record name | 1H-Naphtho(2,3-d)triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40181403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Naphtho(2,3-d)triazole | |

CAS RN |

269-12-5 | |

| Record name | 1H-Naphtho(2,3-d)triazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000269125 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Naphtho(2,3-d)triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40181403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

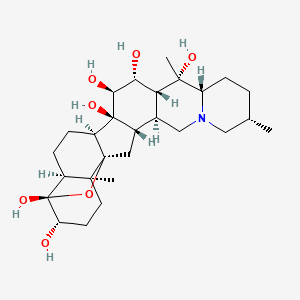

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(7S,8S)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl 2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate](/img/structure/B1213218.png)

![(2S,3R,5R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-17-[(3R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B1213222.png)

![1-Isobutyl-2-methyl-3-[2-(4-nitrophenyl)-2-oxo-ethyl]benzo[f]benzimidazol-3-ium-4,9-dione](/img/structure/B1213233.png)